molecular formula C10H7ClN2O2 B13714681 5-Chloroquinazoline-4-acetic Acid

5-Chloroquinazoline-4-acetic Acid

Cat. No.: B13714681
M. Wt: 222.63 g/mol
InChI Key: ZPHIYBXRYMCLSI-UHFFFAOYSA-N
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Description

5-Chloroquinazoline-4-acetic Acid is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorine atom at the 5-position and an acetic acid moiety at the 4-position of the quinazoline ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroquinazoline-4-acetic Acid typically involves the following steps:

    Amidation and Cyclization: The most common approach involves the amidation of 2-aminobenzoic acid derivatives with appropriate acid chlorides to generate substituted anthranilates. These intermediates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones.

    Microwave-Assisted Synthesis: Microwave irradiation has been employed as an effective and green method for the synthesis of quinazoline derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale amidation and cyclization processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloroquinazoline-4-acetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in alkaline medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 3,4-Dihydro-4-oxo quinazoline derivatives.

    Substitution: Polysubstituted quinazoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-Chloroquinazoline-4-acetic Acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloroquinazoline-4-acetic Acid is unique due to the presence of both a chlorine atom and an acetic acid moiety, which enhances its reactivity and biological activity compared to other quinazoline derivatives.

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

2-(5-chloroquinazolin-4-yl)acetic acid

InChI

InChI=1S/C10H7ClN2O2/c11-6-2-1-3-7-10(6)8(4-9(14)15)13-5-12-7/h1-3,5H,4H2,(H,14,15)

InChI Key

ZPHIYBXRYMCLSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=NC=N2)CC(=O)O

Origin of Product

United States

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